(1S,2S)-2-Amino-1,2-diphenyl-ethanol is an organic compound with the molecular formula C14H15NO and a molecular weight of 213.28 g/mol. It is characterized by the presence of an amino group and two phenyl groups attached to a carbon chain, making it a chiral compound with significant stereochemical properties. The compound typically appears as a white to light-yellow powder and has a melting point of approximately 142-144 °C . Its solubility profile indicates that it is soluble in chloroform, ethanol, and methanol, but insoluble in water .
Due to its chirality, (1S,2S)-2-Amino-1,2-diphenyl-ethanol could be a valuable scaffold for the development of asymmetric catalysts. Chiral catalysts are crucial for synthesizing enantiopure compounds, which are essential in many pharmaceutical and material science applications .
These reactions are significant for synthesizing derivatives and exploring the compound's reactivity in biological systems.
Research indicates that (1S,2S)-2-amino-1,2-diphenyl-ethanol exhibits biological activity, particularly as an NMDA receptor antagonist. This interaction suggests potential implications for neurological studies and therapies targeting glutamatergic signaling pathways . Additionally, its chiral nature may influence its pharmacokinetic properties, making it a subject of interest in medicinal chemistry.
Several synthesis methods have been developed for (1S,2S)-2-amino-1,2-diphenyl-ethanol:
Each method varies in complexity and yield, influencing its applicability in industrial settings.
(1S,2S)-2-Amino-1,2-diphenyl-ethanol has several notable applications:
Studies on (1S,2S)-2-amino-1,2-diphenyl-ethanol have focused on its interactions with various receptors and enzymes. Its role as an NMDA receptor antagonist suggests that it may modulate synaptic transmission and plasticity in the central nervous system. Further interaction studies are essential to elucidate its mechanism of action and potential therapeutic benefits.
Several compounds share structural similarities with (1S,2S)-2-amino-1,2-diphenyl-ethanol. Key comparisons include:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
(1R,2R)-2-Amino-1,2-diphenyl-ethanol | C14H15NO | Different stereochemistry affecting activity |
(R)-Phenylalanine | C9H11NO2 | Amino acid structure; involved in protein synthesis |
(S)-Threonine | C4H9NO3 | Another amino acid; different functional groups |
The uniqueness of (1S,2S)-2-amino-1,2-diphenyl-ethanol lies in its specific stereochemistry and its targeted activity at the NMDA receptor compared to other similar compounds that may not exhibit such specificity or potency.
Irritant